molecular formula C9H12ClNO2 B174171 Ethyl 4-Pyridylacetate hydrochloride CAS No. 102879-50-5

Ethyl 4-Pyridylacetate hydrochloride

Cat. No.: B174171
CAS No.: 102879-50-5
M. Wt: 201.65 g/mol
InChI Key: MDRAQNDCTMOKMQ-UHFFFAOYSA-N
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Description

Ethyl 4-Pyridylacetate hydrochloride is an ethyl ester of 4-pyridyl acetic acid. This compound is known for its utility in various chemical syntheses and research applications. It is often used as a reagent in the synthesis of other complex molecules, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-Pyridylacetate hydrochloride can be synthesized through the esterification of 4-pyridyl acetic acid with ethanol in the presence of a suitable acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation, are common practices to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Pyridylacetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 4-pyridyl acetic acid, 4-pyridyl ethanol, and various substituted pyridyl derivatives .

Scientific Research Applications

Ethyl 4-Pyridylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material in the synthesis of complex organic molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 4-Pyridylacetate hydrochloride involves its interaction with various molecular targets. It acts as a precursor in the synthesis of compounds that inhibit specific enzymes, such as phosphodiesterase 4. The pathways involved include the inhibition of enzyme activity, leading to altered biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-Pyridylacetate
  • 4-Pyridylacetic Acid
  • 4-Pyridyl Ethanol

Comparison

Ethyl 4-Pyridylacetate hydrochloride is unique due to its specific ester group, which imparts distinct reactivity and solubility properties. Compared to Methyl 4-Pyridylacetate, it has a higher molecular weight and different physical properties, such as boiling and melting points. Its hydrochloride form enhances its stability and solubility in aqueous solutions, making it more suitable for certain applications .

Properties

IUPAC Name

ethyl 2-pyridin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-2-12-9(11)7-8-3-5-10-6-4-8;/h3-6H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRAQNDCTMOKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506465
Record name Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102879-50-5
Record name Ethyl (pyridin-4-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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